Furan-2-ylmethyl 4-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furan-2-ylmethyl 4-nitrobenzoate is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring attached to a methyl group, which is further connected to a 4-nitrobenzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-ylmethyl 4-nitrobenzoate typically involves the esterification of furan-2-ylmethanol with 4-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process . The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene for several hours to achieve a high yield of the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields . Additionally, the optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for maximizing the production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Furan-2-ylmethyl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Furan-2-ylmethyl 4-aminobenzoate.
Substitution: Furan-2-ylmethanol and 4-nitrobenzoic acid.
Wissenschaftliche Forschungsanwendungen
Furan-2-ylmethyl 4-nitrobenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Materials Science: The compound is utilized in the development of novel materials with specific properties, such as conductivity and fluorescence.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Wirkmechanismus
The mechanism of action of Furan-2-ylmethyl 4-nitrobenzoate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access . The nitro group can participate in redox reactions, influencing the compound’s biological activity. Additionally, the furan ring can interact with various molecular targets, including receptors and proteins, through π-π stacking and hydrogen bonding interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furan-2-ylmethyl benzoate: Lacks the nitro group, resulting in different reactivity and biological activity.
Furan-2-ylmethyl 4-aminobenzoate: Contains an amino group instead of a nitro group, leading to variations in chemical and biological properties.
Furan-2-ylmethyl 4-chlorobenzoate: Substitutes the nitro group with a chlorine atom, affecting its reactivity and applications.
Uniqueness
Furan-2-ylmethyl 4-nitrobenzoate is unique due to the presence of both a furan ring and a nitrobenzoate moiety, which confer distinct chemical and biological properties. The nitro group enhances its reactivity in redox reactions, while the furan ring provides a versatile scaffold for further functionalization .
Eigenschaften
CAS-Nummer |
4449-29-0 |
---|---|
Molekularformel |
C12H9NO5 |
Molekulargewicht |
247.20 g/mol |
IUPAC-Name |
furan-2-ylmethyl 4-nitrobenzoate |
InChI |
InChI=1S/C12H9NO5/c14-12(18-8-11-2-1-7-17-11)9-3-5-10(6-4-9)13(15)16/h1-7H,8H2 |
InChI-Schlüssel |
NBGFOLAMLIIQHO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.